N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-25-19-14-13-18(30(2,27)28)15-20(19)29-23(25)24-22(26)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYHTRKXBIBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Diphenylacetamide Moiety: The final step involves the reaction of the methanesulfonyl-substituted benzothiazole with diphenylacetic acid or its derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:
Mechanistic Insights :
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Acidic hydrolysis of the acetamide involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Sulfonamide cleavage under strong acid proceeds via electrophilic substitution at the sulfur atom, destabilizing the S-N bond .
Oxidation Reactions
The methanesulfonyl group and benzothiazole ring may undergo oxidation:
Key Observations :
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Oxidation of the sulfonyl group is limited due to its already high oxidation state (+6).
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Benzothiazole ring oxidation under harsh conditions leads to C-S bond cleavage, forming disulfides or sulfonic acids .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Regioselectivity :
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The methanesulfonyl group deactivates the benzothiazole ring, directing electrophiles to the para position relative to the sulfonyl group .
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Nucleophilic attack at the acetamide carbonyl is facilitated by electron-withdrawing diphenyl groups.
Reduction Reactions
Selective reduction of functional groups:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Imine Reduction | NaBH₄, MeOH | Saturated benzothiazoline derivative | |
| Sulfonyl Reduction | LiAlH₄, ether, reflux | Thioether or sulfide intermediates (rare) |
Challenges :
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Reduction of the sulfonyl group is thermodynamically unfavorable and requires extreme conditions.
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Imine reduction (C=N bond) selectively yields secondary amines without affecting other functional groups.
Ring-Opening and Rearrangement
The benzothiazole ring undergoes degradation under specific conditions:
Thermal Stability :
-
The compound is stable below 200°C but decomposes exothermically above this threshold, releasing SO₂ and CO₂.
Comparative Reactivity Table
| Reaction | Yield Range | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Acetamide Hydrolysis | 70-85% | 85–110 | Acid-dependent |
| Sulfonamide Oxidation | <10% | >200 | Not applicable |
| Electrophilic Substitution | 40-60% | 120–150 | H₂SO₄ required |
Scientific Research Applications
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide exhibits significant biological activity that makes it a candidate for various pharmacological applications:
Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties : The benzothiazole moiety is known for its antibacterial and antifungal activities, making this compound a candidate for developing new antimicrobial agents.
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be useful in drug design for treating metabolic disorders.
Case Studies
- Anticancer Research : A study demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. N-[6-(methylsulfonyl)-benzothiazol-2-ylidene] derivatives were tested for their ability to inhibit tumor growth in vitro and showed promising results.
- Antimicrobial Studies : Research indicated that compounds containing benzothiazole structures possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the methylsulfonyl group enhances this activity by improving solubility and bioavailability .
- Enzyme Inhibition Assays : In vitro studies have shown that similar compounds can effectively inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in treating conditions like glaucoma and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with benzothiazole derivatives and acetamide-containing molecules. Below is a comparative analysis based on substituents, synthesis, and functional properties:
Core Benzothiazole Derivatives
- N-(2-Benzothiazolyl)-dithiocarbonimidates (e.g., dimethyl derivatives): Structural Similarity: Both feature a benzothiazole core. However, the target compound replaces dithiocarbonimidate groups with a methanesulfonyl and diphenylacetamide moiety. Synthesis: Similar to the target compound, these derivatives are synthesized via condensation reactions involving benzothiazole precursors. However, the methanesulfonyl group in the target compound likely requires sulfonation steps, which are absent in dithiocarbonimidate synthesis .
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide: Structural Similarity: Shares an acetamide group and aromatic system but incorporates a thiazolidinone ring instead of a benzothiazole. Synthesis: Prepared via carbodiimide-mediated coupling (similar to peptide synthesis), contrasting with the likely multi-step nucleophilic substitution and sulfonation used for the target compound . Bioactivity: Thiazolidinone derivatives are known for antimicrobial and anti-inflammatory properties, while the methanesulfonyl group in the target compound may enhance metabolic stability .
Functional Group Analysis
- Synthetic Challenge: Introducing sulfonyl groups often requires harsh conditions (e.g., chlorosulfonation), unlike milder acylations used for acetamide derivatives .
- Diphenylacetamide Moiety: The diphenyl group introduces steric bulk, which may hinder rotational freedom compared to mono-substituted acetamides (e.g., N-phenyl benzamide derivatives). This rigidity could enhance selectivity in molecular interactions .
Research Findings and Gaps
- Bioactivity Predictions : The methanesulfonyl group’s electron-withdrawing nature may mimic sulfonamide drugs (e.g., COX-2 inhibitors), but empirical studies are needed to confirm this hypothesis.
- Synthetic Optimization : Evidence from dithiocarbonimidate synthesis suggests that optimizing reaction conditions (e.g., solvent, catalysts) could improve yields for the target compound.
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide (CAS No. 683238-12-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Molecular Formula : C18H18N2O3S2
- Molecular Weight : 374.47 g/mol
- IUPAC Name : N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
The biological activity of this compound is thought to stem from its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cholesterol biosynthesis and inflammation.
- Receptor Modulation : It may also interact with receptors that regulate cardiovascular functions and cellular signaling pathways.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular health. For instance:
- A study demonstrated that certain sulfonamides could act as endothelin receptor antagonists, which are beneficial in treating pulmonary hypertension and cardiac hypertrophy in animal models .
Antimicrobial Properties
Sulfonamide compounds have historically been associated with antimicrobial activity. The benzothiazole moiety in this compound may enhance its efficacy against various pathogens by disrupting bacterial folate synthesis pathways.
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that related compounds exhibit anti-inflammatory properties:
- A related compound demonstrated significant analgesic activity in animal models when tested against standard anti-inflammatory drugs .
Experimental Studies
- In Vitro Studies :
- In Vivo Studies :
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
